molecular formula C24H17ClN4OS2 B4748916 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-(prop-2-en-1-yl)-10H-phenothiazine-10-carboxamide

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-(prop-2-en-1-yl)-10H-phenothiazine-10-carboxamide

Cat. No.: B4748916
M. Wt: 477.0 g/mol
InChI Key: JOTRAAUZRIQSEM-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-(prop-2-en-1-yl)-10H-phenothiazine-10-carboxamide is a complex organic compound that features a combination of phenothiazine and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-(prop-2-en-1-yl)-10H-phenothiazine-10-carboxamide typically involves multiple steps:

    Esterification: Starting from 4-chlorobenzoic acid, esterification with methanol is performed.

    Hydrazination: The ester is then converted to hydrazide using hydrazine hydrate.

    Cyclization: The hydrazide undergoes cyclization to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

    Formation of Sulfonyl Chloride: The thiol is converted to sulfonyl chloride.

    Nucleophilic Substitution: The sulfonyl chloride reacts with phenothiazine derivatives to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-(prop-2-en-1-yl)-10H-phenothiazine-10-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-(prop-2-en-1-yl)-10H-phenothiazine-10-carboxamide has several scientific research applications:

    Medicinal Chemistry: It has potential antiviral and antibacterial properties.

    Materials Science: The compound can be used in the development of new materials with specific electronic properties.

    Biological Research: It may serve as a probe or inhibitor in various biological pathways.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-(prop-2-en-1-yl)-10H-phenothiazine-10-carboxamide involves its interaction with specific molecular targets. The thiadiazole moiety can inhibit enzymes such as carbonic anhydrase, while the phenothiazine part can interact with neurotransmitter receptors .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • N-(prop-2-en-1-yl)-10H-phenothiazine-10-carboxamide

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-prop-2-enylphenothiazine-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4OS2/c1-2-15-28(23-27-26-22(32-23)16-11-13-17(25)14-12-16)24(30)29-18-7-3-5-9-20(18)31-21-10-6-4-8-19(21)29/h2-14H,1,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTRAAUZRIQSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=NN=C(S1)C2=CC=C(C=C2)Cl)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-(prop-2-en-1-yl)-10H-phenothiazine-10-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-(prop-2-en-1-yl)-10H-phenothiazine-10-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-(prop-2-en-1-yl)-10H-phenothiazine-10-carboxamide
Reactant of Route 4
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-(prop-2-en-1-yl)-10H-phenothiazine-10-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-(prop-2-en-1-yl)-10H-phenothiazine-10-carboxamide
Reactant of Route 6
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-(prop-2-en-1-yl)-10H-phenothiazine-10-carboxamide

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